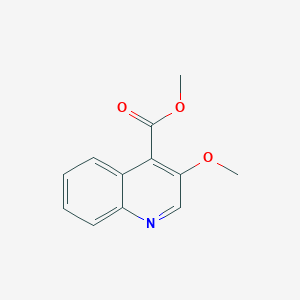
甲基3-甲氧基喹啉-4-羧酸酯
描述
“Methyl 3-methoxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 893566-48-8 . It has a molecular weight of 217.22 and its IUPAC name is "methyl 3-methoxyquinoline-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxyquinoline-4-carboxylate” is represented by the InChI code: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.
科学研究应用
Anticancer Activity
Methyl 3-methoxyquinoline-4-carboxylate: derivatives have been identified as potential anticancer agents. The quinoline nucleus is a common structure found in various therapeutic agents, and modifications to this core structure have led to compounds with significant anticancer properties . These derivatives can interact with DNA or cellular proteins, leading to apoptosis or inhibition of cancer cell proliferation.
Antioxidant Properties
Quinoline derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress, a factor in many chronic diseases . Methyl 3-methoxyquinoline-4-carboxylate can be used to synthesize compounds that scavenge free radicals, thereby protecting cells from damage.
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives makes them candidates for the treatment of inflammatory diseases . By inhibiting the production of pro-inflammatory cytokines or modulating the inflammatory response, these compounds can provide therapeutic benefits in conditions like arthritis and asthma.
Antimalarial Applications
Quinolines are historically known for their antimalarial activity. Methyl 3-methoxyquinoline-4-carboxylate can serve as a precursor for synthesizing compounds that are effective against the Plasmodium species, the parasite responsible for malaria . These synthesized compounds can interfere with the life cycle of the parasite, offering a potential route for new antimalarial drugs.
Anti-SARS-CoV-2 (COVID-19)
Recent studies have explored the use of quinoline derivatives as potential treatments for COVID-19. These compounds may inhibit the replication of the SARS-CoV-2 virus or disrupt its interaction with host cells . As the pandemic continues to evolve, the development of such derivatives could be significant.
Antituberculosis Activity
Tuberculosis remains a global health challenge, and quinoline derivatives, including those derived from Methyl 3-methoxyquinoline-4-carboxylate, have shown promise as antituberculosis agents . They may work by targeting the bacterial DNA or other essential processes within the Mycobacterium tuberculosis.
安全和危害
The safety information for “Methyl 3-methoxyquinoline-4-carboxylate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl 3-methoxyquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRTAGGFCWXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxyquinoline-4-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

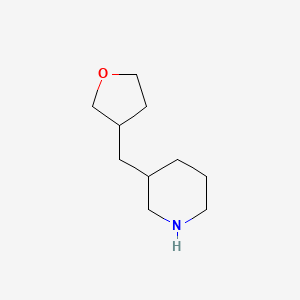
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
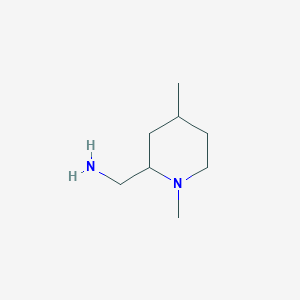


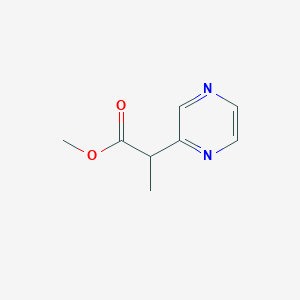
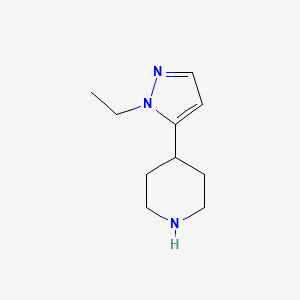
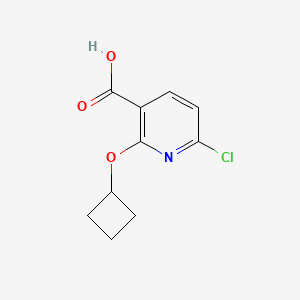
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)


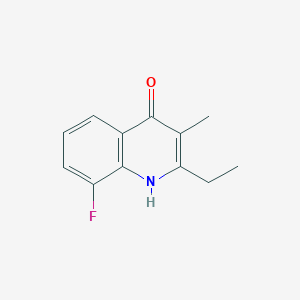
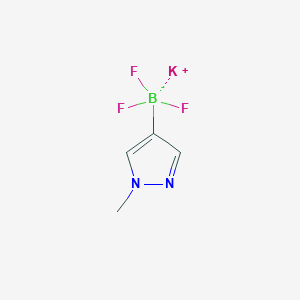
![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)